(3R)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine
Description
(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE is a nitroxide thiol-specific spin label. This compound is known for its paramagnetic properties, making it highly useful in various scientific research applications, particularly in the study of molecular interactions and dynamics.
Properties
Molecular Formula |
C10H21NO3S2 |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(3R)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m0/s1 |
InChI Key |
WRGRMWJGHAOGQV-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(C[C@H](C(N1O)(C)C)CSS(=O)(=O)C)C |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE typically involves the reaction of 1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl) methyl methanethiosulfonate with appropriate reagents under controlled conditions. The reaction conditions often include maintaining specific temperatures and using solvents that facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve large-scale synthesis using automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .
Scientific Research Applications
(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE is widely used in scientific research due to its unique properties:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular interactions and dynamics.
Biology: It is employed in the study of protein structures and interactions, particularly in the investigation of cysteine residues.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of (+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE involves its interaction with thiol groups in proteins and other molecules. The nitroxide group in the compound acts as a spin label, allowing researchers to monitor molecular interactions and dynamics using EPR spectroscopy. This interaction provides valuable insights into the structure and function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
- (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl) Methyl Methanethiosulfonate
- (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate
Uniqueness
(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE is unique due to its specific interaction with thiol groups and its paramagnetic properties. These characteristics make it particularly useful in EPR spectroscopy and other applications where precise molecular labeling and monitoring are required .
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₁₉NO₃S₂
- Molecular Weight : 303.42 g/mol
- IUPAC Name : (3R)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine
This compound features a pyrrolidine ring with multiple substituents that contribute to its unique biological properties.
Research indicates that compounds with a similar structural framework often exhibit diverse biological activities, including:
- Antiviral Activity : Pyrrolidine derivatives have been studied for their potential as CCR5 receptor antagonists, which are crucial in HIV infection pathways. Modifications to the pyrrolidine structure can enhance potency against HIV by optimizing interactions with the CCR5 receptor .
- Enzyme Inhibition : Some pyrrolidine derivatives have shown promise in inhibiting enzymes involved in various metabolic pathways. For instance, studies have demonstrated that modifications can lead to enhanced inhibition of α-galactosidase, which is relevant for treating Fabry disease .
Case Studies
- Anti-HIV Activity : A study focusing on the structure-activity relationship of substituted pyrrolidines revealed that specific modifications significantly improved their efficacy as CCR5 antagonists. The introduction of various groups at the 3-position of the pyrrolidine ring was found to enhance anti-HIV activity, demonstrating the importance of stereochemistry in drug design .
- Pharmacological Chaperones : Research on polyhydroxylated pyrrolidine derivatives indicated that certain structural configurations could act as pharmacological chaperones. These compounds were able to restore enzyme activity in cells derived from patients with genetic mutations affecting enzyme function .
Comparative Biological Activity Table
Research Findings
Recent studies have highlighted the importance of modifying the pyrrolidine structure to enhance biological activity:
- Synthesis and Evaluation : Various synthetic routes have been developed to create libraries of pyrrolidine derivatives, allowing for high-throughput screening against biological targets.
- Structure-Activity Relationships (SAR) : Detailed SAR studies have elucidated how specific substitutions affect pharmacological profiles, leading to the identification of promising candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
